2-Mercapto-3-m-tolyl-3h-quinazolin-4-one
Overview
Description
2-Mercapto-3-m-tolyl-3H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazolinone core with a mercapto group at the second position and a m-tolyl group at the third position.
Mechanism of Action
Target of Action
Quinazolinone derivatives have been known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It’s known that quinazolinone derivatives can interact with their targets in various ways, potentially leading to changes in cellular processes .
Biochemical Pathways
Given the broad biological activity of quinazolinone derivatives, it’s likely that multiple pathways could be affected .
Result of Action
Some quinazolinone derivatives have been found to exhibit antimicrobial activity , suggesting that this compound may also have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-3-m-tolyl-3H-quinazolin-4-one typically involves the reaction of anthranilic acid derivatives with isothiocyanates. One common method is as follows:
Starting Materials: Anthranilic acid derivatives and isothiocyanates.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide in a suitable solvent like dimethylformamide (DMF).
Procedure: The anthranilic acid derivative is reacted with the isothiocyanate to form the corresponding thiourea intermediate. This intermediate undergoes cyclization to yield the desired quinazolinone product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-3-m-tolyl-3H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroquinazolinones.
Substitution: Nitro, halo, and sulfonyl derivatives.
Scientific Research Applications
2-Mercapto-3-m-tolyl-3H-quinazolin-4-one has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-Mercapto-3-phenyl-3H-quinazolin-4-one: Similar structure but with a phenyl group instead of a m-tolyl group.
2-Mercapto-3-methyl-3H-quinazolin-4-one: Similar structure but with a methyl group instead of a m-tolyl group.
2-Mercapto-3-ethyl-3H-quinazolin-4-one: Similar structure but with an ethyl group instead of a m-tolyl group.
Uniqueness
2-Mercapto-3-m-tolyl-3H-quinazolin-4-one is unique due to the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity. The m-tolyl group can provide steric hindrance and electronic effects that differentiate it from other similar compounds, potentially leading to unique therapeutic properties.
Properties
IUPAC Name |
3-(3-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-10-5-4-6-11(9-10)17-14(18)12-7-2-3-8-13(12)16-15(17)19/h2-9H,1H3,(H,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBJIUXOKGIUKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3NC2=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357973 | |
Record name | 2-mercapto-3-m-tolyl-3h-quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37641-49-9 | |
Record name | 2-mercapto-3-m-tolyl-3h-quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.